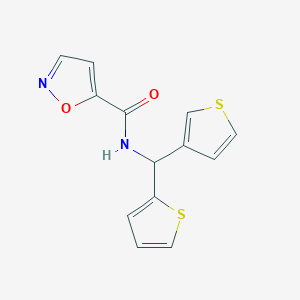

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further bonded to a methylene bridge connecting two thiophene rings at the 2- and 3-positions, respectively.

For example, the synthesis of structurally related isoxazole-carboxamides typically involves:

Oxime formation: Reaction of thiophene carbaldehydes with hydroxylamine to generate oxime intermediates .

Cyclization: Use of oxidizing agents (e.g., Oxone®) and coupling reagents to form the isoxazole ring .

Hydrolysis and amidation: Conversion of ester intermediates to carboxylic acids, followed by coupling with amines to yield carboxamides .

The presence of dual thiophene substituents may influence electronic properties, solubility, and binding interactions compared to simpler analogs.

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-13(10-3-5-14-17-10)15-12(9-4-7-18-8-9)11-2-1-6-19-11/h1-8,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLHKWFSPLYCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the thiophene moiety: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the isoxazole ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling of the thiophene and isoxazole moieties: This step involves the formation of a carbon-nitrogen bond between the thiophene and isoxazole rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions can be facilitated by the use of Lewis acids such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can yield isoxazolines or isoxazolidines .

Scientific Research Applications

Biological Activities

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide has demonstrated a range of promising biological activities:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown percent growth inhibitions (PGIs) against various cancer cell lines including SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that related thiophene derivatives possess antibacterial activity that surpasses traditional antibiotics like ampicillin .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in inflammatory processes, contributing to its potential as an anti-inflammatory agent .

- Mechanism of Action : The mechanism involves interaction with molecular targets such as enzymes or receptors, modulating their activity which leads to various therapeutic effects.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole derivatives demonstrated their effectiveness against several human cancer cell lines using the MTT assay. The results indicated that these compounds could inhibit cell proliferation significantly compared to control treatments.

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | HOP-92 | 67.55% |

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antibacterial properties of thiophene derivatives against pathogenic bacteria such as E. coli and S. aureus. The study found that certain derivatives exhibited higher antibacterial activity than traditional antibiotics, indicating their potential as new therapeutic agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiophene-A | E. coli | 18 |

| Thiophene-B | S. aureus | 22 |

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Thiophene vs.

- Positional Isomerism : The carboxamide group at position 5 (target compound) versus position 4 () may influence molecular planarity and intermolecular interactions.

- Substituent Diversity: The diethylaminophenyl group in enhances solubility, whereas nitro-furyl groups in may improve electrophilic reactivity.

Key Observations :

- Cyclization Efficiency : The use of Oxone® and KCl in for isoxazole formation achieves high yields (65–90%), suggesting robustness for scaling.

- Amidation Strategies : Classic coupling reagents (e.g., EDCI/HOBt) are common across analogs, though yields vary with steric and electronic effects of substituents .

Physicochemical and Spectroscopic Properties

Table 3: Physical Properties of Selected Compounds

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide typically involves the formation of the isoxazole ring through cycloaddition reactions and subsequent modifications to introduce thiophene groups. The general synthetic route includes:

- Formation of Isoxazole Ring : This can be achieved via a cycloaddition reaction between hydroxyimoyl halides and dipolarophiles.

- Introduction of Thiophene Groups : The thiophenes are introduced through coupling reactions with thiophenyl derivatives.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O2S2 |

| Molecular Weight | 282.34 g/mol |

| SMILES Representation | Cc1ccsc1C(=O)NCCc2ccsc2 |

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of isoxazole derivatives, including N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide. Notably, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

Case Studies

- Study on MCF-7 Cell Line : A study evaluated the anti-cancer activity of various isoxazole derivatives, revealing that certain compounds exhibited IC50 values as low as 2.63 μM against human breast cancer cell lines (MCF-7) . This indicates a potent effect, suggesting that modifications on the isoxazole structure can lead to enhanced biological activity.

- Mechanism of Action : The mechanism underlying the anti-cancer effects appears to involve apoptosis induction and inhibition of tumor growth through downregulation of estrogen receptors (ERα) in breast adenocarcinoma cells . Additionally, flow cytometry assays indicated that these compounds can induce apoptosis in a dose-dependent manner.

Other Biological Activities

In addition to anti-cancer properties, N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide may exhibit other biological activities:

- Anti-inflammatory Effects : Some derivatives have been investigated for their potential in reducing inflammation, which is crucial in various chronic diseases.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole | 19.72 | Effective against MCF-7 cell line |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 2.63 | Lead molecule with enhanced activity |

| 3-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | Significant anti-cancer activity |

The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at specific phases, contributing to their cytotoxic effects.

- Apoptosis Induction : Activation of apoptotic pathways through increased expression of pro-apoptotic factors like p53 has been documented.

Q & A

Q. Optimization strategies :

- Use catalysts (e.g., iodine or triethylamine) to accelerate cyclization .

- Purify intermediates via recrystallization (ethanol/DMF mixtures) or column chromatography to reduce side products .

- Monitor reaction progress with TLC or HPLC to minimize over-reaction.

Basic: How is the structural characterization of this compound performed using spectroscopic techniques?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, isoxazole C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, isoxazole protons at δ 6.2–6.5 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves 3D structure, including dihedral angles between thiophene and isoxazole rings, critical for understanding steric effects .

Advanced: What strategies are employed to evaluate the pharmacological potential of this compound, particularly in anticancer or antimicrobial contexts?

Answer:

- In vitro assays :

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) show enhanced activity, likely due to improved target binding .

- Antimicrobial : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) via agar diffusion. Thiophene-methyl groups enhance membrane penetration .

- Mechanistic studies : Use molecular docking to predict interactions with targets like tubulin (anticancer) or bacterial enzymes (antimicrobial) .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity validation : Confirm compound purity (>95%) via HPLC before testing. Impurities (e.g., unreacted intermediates) can skew results .

- Structural verification : Re-characterize batches with NMR to rule out degradation or isomerization .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction scalability : Exothermic cyclization steps require controlled temperature (e.g., reflux in acetonitrile with slow reagent addition) .

- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective bulk purification .

- Byproduct management : Optimize stoichiometry to minimize thiophene dimerization or isoxazole ring-opening side reactions .

Basic: What are the critical parameters in reaction workup and purification to ensure high purity?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for solubility, but switch to ethanol/water for recrystallization .

- Acid/base washes : Remove unreacted starting materials (e.g., excess thiophene derivatives) with dilute HCl or NaHCO₃ .

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ prevents hydrolysis during storage .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-donors (methoxy) at thiophene or isoxazole positions .

- Biological testing : Compare IC₅₀ values across derivatives to identify critical moieties (e.g., thiophene-methyl enhances cytotoxicity) .

- Computational modeling : Use QSAR to predict bioactivity trends and prioritize synthesis targets .

Advanced: What computational methods are recommended for predicting the binding affinity of this compound with target proteins?

Answer:

- Molecular docking (AutoDock, Glide) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) or microbial enzymes .

- MD simulations (GROMACS) : Assess binding stability over time (≥100 ns trajectories) to validate docking poses .

- Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/hydrogen-bonding interactions to affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.